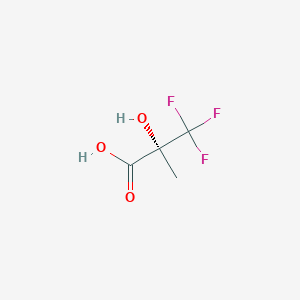

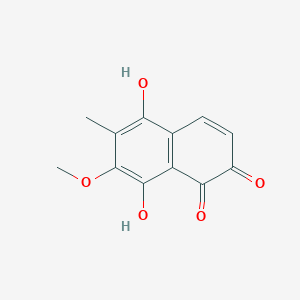

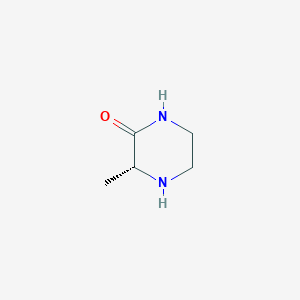

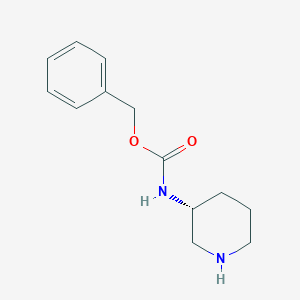

(r)-Benzyl piperidin-3-ylcarbamate

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "(r)-Benzyl piperidin-3-ylcarbamate" involves the creation of piperidine derivatives with various substituents that can influence their biological activity. For instance, the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e), a potent anti-acetylcholinesterase inhibitor, was achieved by incorporating an indanone moiety into the piperidine structure, demonstrating that the 2-isoindoline moiety can be replaced without significant loss of potency . Similarly, a series of optically active molecules based on a piperidin-3-ol template were developed, showing that stereochemistry plays a crucial role in the affinity for dopamine, serotonin, and norepinephrine transporters . Additionally, the synthesis of 2-piperidin-4-yl-benzimidazoles with antibacterial activities involved the creation of a new class of potential antibacterial agents effective against both Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is critical in determining their biological activity. For example, the molecular structure and vibrational frequencies of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one were determined using both Hartree–Fock and density functional theory methods, revealing five different stable conformers with the most stable conformer's geometry consistent with X-ray parameters . This highlights the importance of molecular conformation in the biological function of these compounds.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives is influenced by their structural features. The N-(indol-3-ylglyoxylyl)piperidines, for example, are high-affinity agonists at the benzodiazepine binding site of human GABA-A receptor ion-channels, with selectivity for receptors containing the alpha1 subunit, and the enantiomers of the chiral ligand show substantial discrimination between receptor subtypes . This indicates that the introduction of specific functional groups into the piperidine scaffold can lead to selective biological interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their structural characteristics and have a direct impact on their biological efficacy. The synthesis and antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens of tomato plants showed that the nature of substitutions on the benzhydryl and sulfonamide rings influences the antibacterial activity, with some compounds exhibiting significant potent antimicrobial activities . This suggests that the physical and chemical properties resulting from different substituents can be tailored to enhance biological activity.

Aplicaciones Científicas De Investigación

-

Pharmaceutical Industry : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

-

Drug Discovery : Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs. Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications .

-

Anticancer Agents : Piperidine derivatives are being utilized as anticancer agents .

-

Antiviral Agents : Piperidine derivatives are being utilized as antiviral agents .

-

Antimalarial Agents : Piperidine derivatives are being utilized as antimalarial agents .

-

Antimicrobial and Antifungal Agents : Piperidine derivatives are being utilized as antimicrobial and antifungal agents .

-

Antihypertension Agents : Piperidine derivatives are being utilized as antihypertension agents .

-

Analgesic Agents : Piperidine derivatives are being utilized as analgesic agents .

-

Anti-inflammatory Agents : Piperidine derivatives are being utilized as anti-inflammatory agents .

-

Anti-Alzheimer Agents : Piperidine derivatives are being utilized as anti-Alzheimer agents .

-

Antipsychotic Agents : Piperidine derivatives are being utilized as antipsychotic agents .

-

Anticoagulant Agents : Piperidine derivatives are being utilized as anticoagulant agents .

Safety And Hazards

Direcciones Futuras

Propiedades

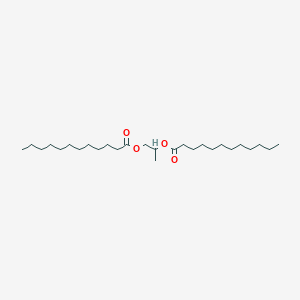

IUPAC Name |

benzyl N-[(3R)-piperidin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2,(H,15,16)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHZGURGZRSODK-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CNC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50363798 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(r)-Benzyl piperidin-3-ylcarbamate | |

CAS RN |

478646-32-1 | |

| Record name | Benzyl (3R)-piperidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50363798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.